Dimethyl 7-oxabicyclo[4.2.0]octane-8,8-dicarboxylate
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Overview
Description
Dimethyl 7-oxabicyclo[420]octane-8,8-dicarboxylate is a bicyclic compound with a unique structure that includes an oxygen bridge and two ester groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 7-oxabicyclo[4.2.0]octane-8,8-dicarboxylate typically involves a multi-step process. One common method includes the Diels-Alder reaction, where a diene and a dienophile react to form the bicyclic structure. The reaction conditions often require specific temperatures and catalysts to ensure the desired product is obtained with high yield and purity .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale Diels-Alder reactions followed by purification steps such as distillation or crystallization. The use of continuous flow reactors can enhance the efficiency and scalability of the process .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 7-oxabicyclo[4.2.0]octane-8,8-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This can convert the ester groups into alcohols or other reduced forms.
Substitution: This reaction can replace one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols .
Scientific Research Applications
Dimethyl 7-oxabicyclo[4.2.0]octane-8,8-dicarboxylate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the construction of complex molecules.
Biology: Its derivatives may be explored for potential biological activity and used in the development of pharmaceuticals.
Medicine: Research into its pharmacological properties could lead to new therapeutic agents.
Industry: It can be used in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism by which Dimethyl 7-oxabicyclo[4.2.0]octane-8,8-dicarboxylate exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pathways involved may include binding to active sites or altering the conformation of target molecules, leading to changes in their activity .
Comparison with Similar Compounds
Similar Compounds
7-Oxabicyclo[2.2.1]heptane: Known for its use in Diels-Alder reactions and as a chiral building block.
8-Azabicyclo[3.2.1]octane: Central to the family of tropane alkaloids with various biological activities.
Properties
CAS No. |
90161-15-2 |
---|---|
Molecular Formula |
C11H16O5 |
Molecular Weight |
228.24 g/mol |
IUPAC Name |
dimethyl 7-oxabicyclo[4.2.0]octane-8,8-dicarboxylate |
InChI |
InChI=1S/C11H16O5/c1-14-9(12)11(10(13)15-2)7-5-3-4-6-8(7)16-11/h7-8H,3-6H2,1-2H3 |
InChI Key |
FMTQETJREMWBES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1(C2CCCCC2O1)C(=O)OC |
Origin of Product |
United States |
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